Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate

Descripción

Chemical Identity and Nomenclature

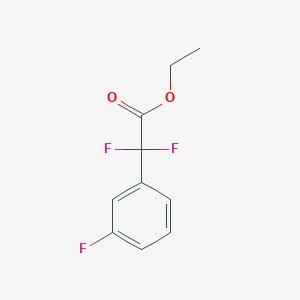

This compound is systematically identified by the Chemical Abstracts Service registry number 698378-81-3, establishing its unique chemical fingerprint within global chemical databases. The compound's molecular formula is C₁₀H₉F₃O₂, indicating a precise arrangement of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms that combine to yield a molecular weight of 218.17 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which accurately describes the structural arrangement of functional groups and substituents.

The structural identity of this compound is further characterized by its distinctive Simplified Molecular Input Line Entry System representation: CCOC(=O)C(F)(F)C1=CC(F)=CC=C1, which provides a linear notation describing the connectivity pattern of atoms within the molecule. The International Chemical Identifier key SSRNVBDWXPUQQL-UHFFFAOYSA-N serves as a unique digital signature for database searches and chemical informatics applications. The molecular structure features a central carbon atom bearing two fluorine atoms, which is bonded to both an ethyl acetate moiety and a 3-fluorophenyl ring system, creating a geometrically interesting arrangement that influences the compound's chemical and physical properties.

The compound's nomenclature reflects its structural complexity, incorporating descriptive elements that indicate the positions and nature of fluorine substitution. The designation "2,2-difluoro" specifies that two fluorine atoms are attached to the carbon atom adjacent to the carbonyl group of the acetate ester, while "3-fluorophenyl" indicates that a single fluorine atom is positioned at the meta position of the attached benzene ring. This precise nomenclature system enables unambiguous identification and communication among researchers working with fluorinated organic compounds.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical trajectory of organofluorine chemistry, which began in the early nineteenth century with pioneering synthetic achievements. The first organofluorine compound was discovered in 1835 when Dumas and colleagues distilled dimethyl sulfate with potassium fluoride to produce fluoromethane, marking the inaugural synthesis of a carbon-fluorine bond. This foundational work was followed by Alexander Borodin's groundbreaking contribution in 1862, when he pioneered the halogen exchange methodology by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing a synthetic approach that remains relevant to contemporary fluorination strategies.

The evolution of organofluorine chemistry accelerated dramatically during the twentieth century, particularly during World War II, when the Manhattan Project necessitated the development of materials compatible with uranium hexafluoride. This wartime research initiative catalyzed significant advances in fluorination methodologies and the synthesis of highly stable perfluorinated materials. The scientific field treating organofluorine compounds has developed over eighty years through dramatic technological and methodological changes, ultimately providing various materials essential for modern society. Industrial organofluorine chemistry has particularly benefited from expertise gained in uranium hexafluoride production, leading to the introduction of electrophilic fluorinating methodologies beginning with cobalt trifluoride in the late 1940s.

Contemporary organofluorine chemistry has expanded to encompass sophisticated synthetic strategies that enable precise installation of fluorine atoms at specific molecular positions. The development of compounds like this compound represents the culmination of decades of methodological advancement in selective fluorination techniques. Modern organofluorine chemistry utilizes elemental fluorine itself as a reagent for introducing fluorine atoms to organic molecules in leading-edge industries, representing a significant evolution from the early challenges associated with handling this highly reactive element. The field has progressed from explosive and uncontrolled reactions to precisely controlled transformations that enable the synthesis of complex polyfluorinated structures with predetermined regiochemistry.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1835 | First organofluorine compound synthesis | Established carbon-fluorine bond formation |

| 1862 | Halogen exchange methodology | Introduced practical synthetic approach |

| 1920s-1940s | Industrial chlorofluorocarbon development | Demonstrated commercial viability |

| World War II | Manhattan Project applications | Accelerated methodological advancement |

| 1940s-1950s | Electrophilic fluorination methods | Enabled controlled fluorine introduction |

| Modern Era | Precision fluorination techniques | Allows complex polyfluorinated synthesis |

Position Within Acetate Ester Derivatives

This compound occupies a specialized niche within the extensive family of acetate ester derivatives, distinguished by its multiple fluorine substitutions that fundamentally alter its chemical and physical properties relative to conventional acetate esters. Acetate esters represent a fundamental class of organic compounds characterized by the presence of the acetate functional group, typically derived from acetic acid through esterification reactions with various alcohols. The incorporation of fluorine atoms into acetate ester structures creates a unique subset of compounds with enhanced stability, altered reactivity patterns, and distinctive biological activity profiles that distinguish them from their non-fluorinated counterparts.

The structural relationship between this compound and simpler fluorinated acetate derivatives can be illustrated through comparison with compounds such as methyl difluoroacetate and ethyl difluoroacetate. Methyl difluoroacetate, with the molecular formula C₃H₄F₂O₂ and Chemical Abstracts Service number 433-53-4, represents a simpler analog that contains only the difluoroacetate functionality without aromatic substitution. Ethyl difluoroacetate, designated by Chemical Abstracts Service number 454-31-9 and molecular formula C₄H₆F₂O₂, provides another comparative reference point that shares the ethyl ester functionality but lacks the fluorinated aromatic component.

The positioning of this compound within acetate ester derivatives reveals its enhanced complexity through the combination of geminal difluoromethyl functionality with fluorinated aromatic substitution. This structural arrangement places the compound at the intersection of multiple chemical families, including fluorinated acetates, difluoromethyl-containing compounds, and fluoroaromatic derivatives. The presence of the 3-fluorophenyl substituent introduces additional electronic effects and steric considerations that influence the compound's reactivity, stability, and potential applications compared to simpler acetate esters.

| Compound | Molecular Formula | Chemical Abstracts Service Number | Structural Features |

|---|---|---|---|

| Methyl difluoroacetate | C₃H₄F₂O₂ | 433-53-4 | Simple difluoroacetate ester |

| Ethyl difluoroacetate | C₄H₆F₂O₂ | 454-31-9 | Ethyl ester with difluoroacetate |

| This compound | C₁₀H₉F₃O₂ | 698378-81-3 | Complex fluorinated aromatic acetate |

The classification of this compound as a fluorinated ester specifically emphasizes its membership in a specialized subset of acetate derivatives that exhibit unique chemical properties due to fluorine incorporation. The structural features that define this compound include the presence of both an ethyl group and a phenyl ring substituted with fluorine atoms, which significantly influence its chemical properties and reactivity compared to conventional acetate esters. This positioning within the acetate ester family highlights the compound's potential utility as a synthetic intermediate and its relevance to contemporary research in fluorinated organic chemistry.

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRNVBDWXPUQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460902 | |

| Record name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698378-81-3 | |

| Record name | Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate typically involves the reaction of ethyl 2,2-difluoroacetate with 3-fluorobenzene under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ethyl 2,2-difluoroacetate, followed by the addition of 3-fluorobenzene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution: Products include various substituted esters or acids.

Oxidation: Major products are carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives are formed.

Aplicaciones Científicas De Investigación

Key Chemical Reactions

The compound can undergo various reactions:

- Oxidation : Converts to carboxylic acids or ketones.

- Reduction : Can yield alcohols or amines.

- Nucleophilic Substitution : Fluorine atoms can be replaced by nucleophiles, leading to diverse derivatives.

Chemistry

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

The compound is studied for its potential biological activities:

- Anticancer Activity : Preliminary studies indicate that it can induce apoptosis in cancer cell lines. For instance, it has shown significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 15.63 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| U-937 | 12.30 | Cell cycle arrest |

| HepG2 | 10.50 | Apoptosis and necrosis |

- Neuroprotective Effects : Studies have indicated that the compound may act as an A2A receptor antagonist, improving motor function in animal models of Parkinson's disease by reducing neuroinflammation.

Medicine

This compound is being investigated as an intermediate in the synthesis of pharmaceuticals. Its derivatives may possess enhanced pharmacological properties due to the presence of fluorine, which can influence the compound's interaction with biological targets.

Case Study on Cancer Treatment

In a study involving MCF-7 cells, varying concentrations of this compound were administered to assess cytotoxic effects. Results indicated a dose-dependent response with significant apoptosis at concentrations above 10 µM.

Neurodegenerative Disease Model

An animal model for Parkinson's disease demonstrated that treatment with this compound resulted in improved motor coordination and reduced dopaminergic neuron loss compared to control groups.

Mecanismo De Acción

The mechanism of action of Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparación Con Compuestos Similares

a) Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (CAS: 243656-25-9)

- Structural Difference: A nitro group (-NO$_2$) at the para position replaces the 3-fluoro substituent.

- Impact :

- The nitro group is strongly electron-withdrawing, enhancing electrophilicity at the acetate carbonyl, making it more reactive in nucleophilic substitutions compared to the 3-fluoro analog .

- Lower lipophilicity ($\log P$: ~1.8) due to the polar nitro group, contrasting with the 3-fluoro derivative’s higher lipophilicity ($\log P$: ~2.5) .

- Synthesis Yield : Reported yields for nitro-substituted analogs exceed 79% under visible-light-induced conditions, higher than some fluorophenyl derivatives (e.g., 52% for chromenyl analogs) .

b) Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (CAS: 1150164-80-9)

- Structural Difference : A methoxy (-OCH$_3$) group at the ortho position.

- Impact :

Halogen-Substituted Derivatives

a) Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (CAS: 1215206-21-5)

- Structural Difference : Two chlorine atoms at positions 2 and 5 on the phenyl ring.

- Lower yield (40–62% for halogenated chromenyl analogs) compared to mono-fluorinated derivatives .

b) Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

- Structural Difference : Fluorine at the para position.

- Impact :

Data Table: Key Properties of Selected Analogs

| Compound Name (CAS) | Substituent | Melting Point (°C) | Yield (%) | Log P (Predicted) | Key Applications |

|---|---|---|---|---|---|

| This compound (698378-81-3) | 3-Fluoro | Not reported | 52–86* | ~2.5 | Pharmaceutical intermediates |

| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (243656-25-9) | 4-Nitro | Not reported | 79 | ~1.8 | Reactive intermediates |

| Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (1150164-80-9) | 2-Methoxy | 89.7–91.2 | 80 | ~2.2 | Agrochemical synthesis |

| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate (1215206-21-5) | 2,5-Dichloro | Not reported | 40–62* | ~3.0 | Materials science |

*Yields vary based on synthetic routes (e.g., radical vs. catalytic methods) .

Actividad Biológica

Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8F3O2. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions. The compound is characterized by:

- Fluorinated phenyl ring : Enhances lipophilicity and alters electronic properties.

- Acetate group : Contributes to the compound's solubility and potential interactions with biological targets.

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve several pathways:

- Inhibition of key signaling pathways : Similar compounds have been shown to affect pathways such as EGFR/PI3K/AKT/mTOR, which are crucial in cancer biology .

- Interaction with biomolecules : The compound may interact with various cellular targets due to the electron-withdrawing nature of fluorine, potentially enhancing binding affinity and specificity .

Anticancer Properties

Recent studies have reported that this compound exhibits significant anticancer activity. For instance:

- Non-Small Cell Lung Cancer (NSCLC) : Research indicated that derivatives similar to this compound can inhibit proliferation, migration, and invasion of NSCLC cells. The underlying mechanism involves the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway .

- Cell Cycle Arrest and Apoptosis : In vitro studies demonstrated that these compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines.

Antimicrobial Activity

Fluorinated compounds often display antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising results against various pathogens, suggesting potential for further exploration in this area .

Study on NSCLC

A pivotal study focused on a derivative of this compound demonstrated its ability to inhibit malignant behaviors in NSCLC. Key findings included:

- Inhibition Rates : The compound reduced cell viability by over 50% in treated NSCLC cell lines.

- Molecular Docking Analysis : This analysis revealed potential binding sites on target proteins involved in cancer progression .

Comparative Analysis with Similar Compounds

A comparative study highlighted the unique properties of this compound against structurally similar compounds. The following table summarizes relevant findings:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of EGFR/PI3K/AKT/mTOR |

| Ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl) acetate | Moderate | Low | Interaction with apoptotic pathways |

| 8-Hydroxyquinoline Derivatives | Moderate | High | Metal chelation and enzyme inhibition |

Q & A

Basic: What are the primary synthetic routes for Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. A key route involves reacting ethyl bromodifluoroacetate with a 3-fluorophenyl precursor. For example, details the synthesis of analogous compounds using potassium 2-bromo-2,2-difluoroacetate, derived from ethyl bromodifluoroacetate via base-mediated hydrolysis. Reductive defluorination using Mg/TMSCl () may also be adapted to introduce the 3-fluorophenyl group. Critical conditions include:

- Temperature control : Microwave-assisted reactions at 50°C improve efficiency ().

- Solvent selection : Polar aprotic solvents like DMSO enhance reactivity ().

- Purification : Column chromatography (10–30% EtOAc/hexanes) effectively isolates the product ().

Yield optimization requires strict anhydrous conditions and stoichiometric balancing of the fluorinated reagent and aryl substrate .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR : Key peaks include the ethyl ester quartet (δ ~4.3 ppm) and triplet (δ ~1.2 ppm), along with aromatic protons from the 3-fluorophenyl group (δ ~7.0–8.0 ppm). provides a template for interpreting splitting patterns in analogous pyridyl derivatives.

- 19F NMR : Distinct signals for the difluoroacetate group (δ ~-47 to -50 ppm) and the 3-fluorophenyl substituent (δ ~-110 to -120 ppm) confirm regiochemistry.

- X-ray crystallography : SHELXL ( ) resolves stereoelectronic effects of fluorine atoms. Challenges include low crystal quality due to fluorine’s electron-withdrawing nature; slow evaporation from hexane/EtOAc mixtures improves crystallization .

Advanced: How does the 3-fluorophenyl substituent influence reactivity in cross-coupling reactions compared to other aryl groups?

Methodological Answer:

The 3-fluorophenyl group enhances electrophilicity at the ortho and para positions due to fluorine’s inductive effect, facilitating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the difluoroacetate moiety can reduce coupling efficiency. Comparative studies with 2-fluorophenyl analogs ( ) show lower yields for 3-fluorophenyl derivatives due to altered electronic profiles. Computational modeling (e.g., DFT) is recommended to predict reactive sites and optimize catalyst selection (e.g., Pd/Cu systems) .

Advanced: What strategies resolve contradictions in spectroscopic data during derivative synthesis?

Methodological Answer:

Conflicting NMR signals may arise from dynamic rotational isomerism of the difluoroacetate group or solvent-induced shifts. Strategies include:

- Variable-temperature NMR : Identifies coalescence temperatures for conformers.

- Deuterated solvent screening : DMSO-d6 vs. CDCl3 can shift aromatic proton signals significantly.

- HSQC/HMBC correlations : Resolve ambiguous assignments, particularly for overlapping fluorine environments.

highlights the importance of coupling constant analysis (e.g., values) to distinguish regioisomers .

Advanced: How can SHELX programs improve structural determination for fluorine-rich analogs?

Methodological Answer:

SHELXL ( ) refines disordered fluorine atoms using restraints (e.g., DFIX for F–C bond lengths) and handles twinning in crystals. For high-resolution data, anisotropic displacement parameters (ADPs) model fluorine’s thermal motion. Challenges include overfitting due to low electron density; iterative refinement with independent validation (R-free) ensures accuracy. SHELXC/D/E pipelines are robust for experimental phasing in fluorine-heavy structures .

Advanced: What are the implications of fluorine substitution on bioactivity in agrochemical applications?

Methodological Answer:

Fluorine enhances lipid solubility and metabolic stability, making the compound a candidate for herbicide intermediates (). The difluoroacetate group mimics acetate in enzyme binding, while the 3-fluorophenyl moiety disrupts auxin signaling in plants. Comparative studies with non-fluorinated analogs (e.g., ethyl phenylacetate) show 3–5× higher herbicidal activity. Toxicity profiling (e.g., zebrafish assays) is critical due to potential bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.